molecular formula C8H13IO3 B8536899 Cyclohexyloxycarbonyloxymethyl iodide CAS No. 95789-55-2

Cyclohexyloxycarbonyloxymethyl iodide

Cat. No. B8536899
M. Wt: 284.09 g/mol
InChI Key: FIRXVZVYPFHDJY-UHFFFAOYSA-N
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Patent
US05120841

Procedure details

A solution of 0.78 g of chloromethyl cyclohexyl carbonate and 1.0 g of sodium iodide in 15 ml of acetone is stirred at room temperature for 16 hours and then concentrated under reduced pressure. The residue is extracted with ether and the solvent is distilled off under reduced pressure to give the title compound as pale yellow oil.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:12])([O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[O:2][CH2:3]Cl.[I-:13].[Na+]>CC(C)=O>[C:1](=[O:12])([O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[O:2][CH2:3][I:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
C(OCCl)(OC1CCCCC1)=O
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ether
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(OCI)(OC1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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